molecular formula C13H10FN3 B7842925 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine

2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine

Cat. No.: B7842925
M. Wt: 227.24 g/mol
InChI Key: IWYAOYMSUXAEHT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common synthetic route includes the reaction of 4-fluorophenylamine with a suitable pyridine derivative under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine has been explored for its applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine

  • 2-(2-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-amine

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYAOYMSUXAEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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